Product packaging for Decanenitrile(Cat. No.:CAS No. 1975-78-6)

Decanenitrile

Cat. No.: B1670064
CAS No.: 1975-78-6
M. Wt: 153.26 g/mol
InChI Key: HBZDPWBWBJMYRY-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Nitriles

Nitriles are organic compounds containing a -C≡N functional group. They can be broadly classified based on the nature of the organic group attached to the cyano group, such as aliphatic, aromatic, or heterocyclic nitriles researchgate.netnih.gov. Decanenitrile falls under the category of aliphatic nitriles due to its saturated, open-chain hydrocarbon structure attached to the cyano group cymitquimica.com.

The nomenclature of nitriles is typically derived from the corresponding carboxylic acid by replacing the "-oic acid" or "-ic acid" suffix with "-onitrile". Alternatively, they can be named as alkyl cyanides. For this compound, the corresponding ten-carbon saturated carboxylic acid is decanoic acid (also known as capric acid), hence the name this compound or caprinitrile chemicalbook.comnih.govontosight.aistenutz.eu. The alkyl cyanide nomenclature refers to the nine-carbon alkyl chain (nonyl group) attached to the cyanide group, leading to the name nonyl cyanide or 1-cyanononane, indicating the position of the cyano group on the linear chain chemicalbook.comnih.govontosight.aistenutz.eu. The IUPAC name is this compound nih.govfishersci.ca.

This compound has the molecular formula C₁₀H₁₉N and a molecular weight of approximately 153.26 g/mol chemicalbook.comnih.govnist.govcenmed.comontosight.ai. Its structure consists of a chain of nine methylene (B1212753) (-CH₂-) groups followed by a terminal methyl (-CH₃) group, with the cyano group attached to the tenth carbon atom. The SMILES notation for this compound is CCCCCCCCCC#N nih.govcymitquimica.comfishersci.ca.

Historical Context of this compound Research

Research involving nitriles, including compounds like this compound, has a long history in organic chemistry due to the versatile reactivity of the cyano group google.com. Early research likely focused on the synthesis and basic reactions of simple nitriles. The cyano group can be hydrolyzed to carboxylic acids or amides, reduced to amines, and undergoes various nucleophilic additions and cycloadditions google.com.

Specific historical research on this compound is often intertwined with the broader study of aliphatic nitriles. Methods for synthesizing aliphatic nitriles, such as the reaction of alkyl halides with metal cyanides or the dehydration of amides or aldoximes, have been developed and refined over time nih.govtcichemicals.comtugraz.at. For instance, one synthesis route involves the reaction of decyl bromide with sodium cyanide tcichemicals.com. Research has also explored the synthesis of nitriles from aldehydes using hydroxylamine (B1172632) hydrochloride, a method that has been applied to the preparation of this compound from decanal (B1670006) tandfonline.com.

The use of nitriles as intermediates in the synthesis of other functional groups, such as fatty amines from fatty nitriles, has also been a significant area of research researchgate.netnih.gov. The development of catalytic hydrogenation methods for converting nitriles to primary amines is an example of research focusing on the transformation of the nitrile functionality researchgate.net.

Significance of this compound as a Research Subject in Organic Chemistry

This compound holds significance as a research subject and reagent in organic chemistry for several reasons. As a medium-chain aliphatic nitrile, it serves as a representative example for studying the properties and reactions of this class of compounds. Its relatively long hydrocarbon chain influences its physical properties, such as boiling point and solubility, compared to shorter-chain nitriles chemicalbook.comontosight.aiontosight.ai.

This compound is utilized as a building block and starting material in the synthesis of various organic molecules, including diketones and ketoenamides tcichemicals.com. It can also serve as a solvent in certain chemical reactions, such as in some N-oxyl radical-catalyzed oxidation methods d-nb.info.

Research involving this compound contributes to the development of new synthetic methodologies. For example, studies on the efficient conversion of aldehydes into nitriles have specifically included this compound as a target product tandfonline.com. Investigations into the reductive decyanation reaction, which involves the removal of the cyano group, have also featured this compound as a substrate to understand the scope and limitations of such transformations on aliphatic nitriles beilstein-journals.org.

Furthermore, the properties of this compound, such as its boiling point, melting point, density, and refractive index, are important data points for chemical research and are documented in various databases chemicalbook.comnih.govontosight.aistenutz.eufishersci.caontosight.aithegoodscentscompany.com.

While this compound has been suggested for use in perfume compositions, research in this area focuses on its olfactory properties and potential applications as a fragrance ingredient nih.govtcichemicals.comthegoodscentscompany.comeuropa.euresearchgate.net.

The study of nitriles in environmental contexts, such as their presence as markers for biomass burning, also includes compounds like this compound, highlighting their relevance in atmospheric chemistry research researchgate.net.

Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₉N chemicalbook.comnih.govnist.govontosight.ai
Molecular Weight153.26 g/mol chemicalbook.comnih.govnist.govontosight.ai
CAS Number1975-78-6 chemicalbook.comnih.govnist.govstenutz.eufishersci.cacenmed.comontosight.aithegoodscentscompany.comnih.gov
PubChem CID74791 nih.govfishersci.cacenmed.comthegoodscentscompany.comnih.gov
AppearanceClear liquid (Colorless to Light yellow to Light orange) chemicalbook.comtcichemicals.com
Melting Point-15 °C to -18 °C chemicalbook.comontosight.aistenutz.eufishersci.catcichemicals.com
Boiling Point203-205 °C, 241-243 °C, 244 °C, 237 °C, 207-208 °C chemicalbook.comnih.govontosight.aistenutz.eufishersci.caontosight.ai
Density0.81 - 0.83 g/mL chemicalbook.comstenutz.euontosight.aithegoodscentscompany.com
Refractive Index1.42800 to 1.43200 @ 20.00 °C chemicalbook.comstenutz.euthegoodscentscompany.com
SolubilitySlightly soluble in water, soluble in alcohol and oils chemicalbook.com

Note: Multiple sources provide slightly varying values for properties like boiling point and melting point. The table includes the range of reported values.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B1670064 Decanenitrile CAS No. 1975-78-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

decanenitrile
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InChI

InChI=1S/C10H19N/c1-2-3-4-5-6-7-8-9-10-11/h2-9H2,1H3
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InChI Key

HBZDPWBWBJMYRY-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCC#N
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H19N
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DSSTOX Substance ID

DTXSID9027449
Record name Decanenitrile
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Molecular Weight

153.26 g/mol
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Physical Description

Clear liquid; [MSDSonline]
Record name Decanenitrile
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Boiling Point

Boiling point equals 241°C
Record name Decanenitrile
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CAS No.

1975-78-6
Record name Decanenitrile
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Record name DECANENITRILE
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Synthetic Methodologies for Decanenitrile

Established Synthetic Pathways

The most widely documented method for decanenitrile synthesis involves the free radical-mediated addition of acetonitrile (B52724) to α-olefins. This process is a chain reaction comprising distinct initiation, propagation, and termination stages.

Free Radical-Mediated Addition of Acetonitrile to α-Olefins

This synthetic strategy leverages the reactivity of radicals to form a new carbon-carbon bond between acetonitrile and an α-olefin, resulting in a nitrile with an extended carbon chain. For the synthesis of this compound specifically, the α-olefin used is typically 1-nonene.

The free radical addition reaction is initiated by the thermal decomposition of a suitable radical initiator. Di-tert-butyl peroxide (DTBP) is a common initiator employed for this transformation. DTBP is a stable organic peroxide that undergoes homolysis at elevated temperatures, typically above 100°C. organic-chemistry.org The weak oxygen-oxygen bond in DTBP cleaves to generate two tert-butoxy (B1229062) radicals (t-C₄H₉O•). researchgate.net These tert-butoxy radicals are highly reactive and can abstract a hydrogen atom from acetonitrile (CH₃CN) to form cyanomethyl radicals (•CH₂CN).

The decomposition of DTBP follows a first-order rate law under most conditions, with the rate being directly dependent on the DTBP concentration. atamanchemicals.com Higher temperatures and UV light can accelerate this decomposition. atamanchemicals.com

Following the initiation phase, the reaction proceeds through propagation steps that build the product chain. The cyanomethyl radical (•CH₂CN) adds to the double bond of the α-olefin (e.g., 1-nonene). This addition forms a new carbon-carbon bond and generates a more stable carbon radical on the former olefinic carbon. This newly formed radical then abstracts a hydrogen atom from another molecule of acetonitrile, regenerating a cyanomethyl radical and forming the desired this compound product. This process continues in a chain reaction.

Termination steps occur when two radicals combine, consuming the radical species and stopping the chain reaction. Possible termination events include the coupling of two cyanomethyl radicals, the coupling of two carbon radicals derived from the olefin, or the coupling of a cyanomethyl radical with an olefin-derived radical.

Optimization of the reaction parameters is crucial to achieve high yields and selectivity in the free radical addition of acetonitrile to α-olefins. Key parameters include temperature, initiator concentration, and the molar ratio of acetonitrile to olefin.

Temperature plays a significant role, affecting the rate of initiator decomposition and the rates of the propagation and termination steps. A temperature of 180°C has been reported as optimal in some instances, balancing reaction rate and selectivity.

The molar ratio of acetonitrile to olefin is also a critical factor. A high molar ratio of acetonitrile is often employed. google.com For example, a molar ratio of acetonitrile to olefin ranging from about 100 to 200 has been used in reactions at 150°C to 180°C. google.com In one specific protocol for the synthesis of a related nitrile (from 1-octene), a 300 mL autoclave was charged with 2.86 moles (150 mL) of acetonitrile, and a solution containing 0.15 moles of 1-octene (B94956) and 0.075 moles of DTBP was injected. This corresponds to a substantial excess of acetonitrile relative to the olefin and initiator.

Detailed research findings highlight the impact of these parameters. In a protocol using 1-octene, monitoring by gas chromatography showed 94% olefin conversion with 58% selectivity toward the desired product, yielding 36 mol% isolated product after vacuum distillation under specific conditions (180°C, sequential injection of olefin and DTBP solution).

The yield of this compound from the free radical addition of acetonitrile to α-olefins can vary depending on the specific reaction conditions and the efficiency of the optimization. While high olefin conversion can be achieved (e.g., 94% with 1-octene), the selectivity towards the desired linear nitrile product can be moderate (e.g., 58%), leading to lower isolated yields (e.g., 36 mol%). This suggests that side reactions, such as telomerization or addition at the secondary carbon of the olefin, can occur.

Scalability of this method is a practical consideration for industrial production. The use of autoclaves and controlled injection of reactants, as described in some protocols, indicates that the reaction can be performed on a larger scale. Further optimization of parameters and potentially the use of continuous flow systems can enhance both yield and scalability.

Continuous flow reactors offer potential advantages for reactions involving hazardous or reactive intermediates, such as those in free radical chemistry. They allow for better control of reaction parameters, improved heat transfer, and enhanced safety. diva-portal.org DTBP-initiated reactions, including radical additions, have been explored in continuous flow systems. beilstein-journals.orgrsc.org

Yield and Scalability Considerations

Nucleophilic Substitution of Decanol (B1663958) Derivatives with Cyanide Sources

Nucleophilic substitution reactions are a fundamental approach for synthesizing nitriles from alkyl halides or sulfonates. This method involves the reaction of a decanol derivative, appropriately functionalized as a leaving group, with a source of cyanide ions.

Alkylation of Sodium Cyanide with Decyl Bromide or Iodide

A common method for synthesizing this compound via nucleophilic substitution is the reaction of sodium cyanide (NaCN) with decyl bromide or decyl iodide. smolecule.com This reaction typically proceeds through an SN2 mechanism, where the cyanide ion acts as a nucleophile, attacking the carbon atom bonded to the leaving group (bromide or iodide) and displacing it to form the carbon-carbon bond of the nitrile. libretexts.org

The reaction is often carried out in polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), which help to solvate the metal cation (sodium) while leaving the highly nucleophilic cyanide anion relatively free to react. spcmc.ac.in

The general reaction can be represented as:

CH₃(CH₂)₈CH₂X + NaCN → CH₃(CH₂)₈CH₂CN + NaX

Where X is a leaving group, such as Br or I.

Analogous SN2 reactions typically proceed at temperatures between 80 and 100°C with reaction times ranging from 6 to 12 hours. While theoretical yields can approach 70-85%, practical yields may be lower, often in the range of 50-65%, due to potential elimination side reactions. This method offers advantages over radical methods, including milder reaction conditions (ambient pressure, <100°C), no requirement for radical initiators, and scalability without specialized pressurized equipment.

Challenges in DMSO Removal

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent often employed in nucleophilic substitution reactions due to its ability to dissolve a wide range of organic compounds and facilitate the reaction. spcmc.ac.inguidechem.com However, its high boiling point (189 °C) presents significant challenges during the workup and purification process for removing it from the reaction mixture and isolating the desired product, this compound. guidechem.comrochester.edu

Several techniques can be employed to address the challenge of DMSO removal. If the product is stable at elevated temperatures, vacuum distillation using an oil pump at around 60°C can be effective for quickly removing DMSO. guidechem.com However, if the product is not thermally stable, alternative methods are necessary.

For products with poor solubility in water, diluting the reaction mixture with a large amount of water can precipitate the product, allowing DMSO to be removed by filtration. guidechem.com If precipitation does not occur, extraction with a suitable organic solvent like ethyl acetate, followed by multiple washes with water, can help remove DMSO. guidechem.comrochester.eduresearchgate.net It is important to note that some organic compounds, especially water-soluble ones, can strongly bind to DMSO, making its complete removal challenging even with extensive washing or lyophilization. researchgate.netquora.com

Other methods for DMSO removal include dissolving the water-soluble product in water and repeatedly co-evaporating with a more volatile solvent like chloroform (B151607) or methanol. guidechem.com Freeze-drying can also be used for complete removal, particularly for small samples, although freeze-dried samples containing DMSO are prone to melting. guidechem.comquora.com Chromatography, both normal phase and reverse phase, can also be effective in separating the product from DMSO, although DMSO's high polarity needs to be considered when selecting stationary and mobile phases. guidechem.comresearchgate.net

Catalytic Cyanation of Decane (B31447) Derivatives

Catalytic cyanation offers alternative routes to introduce the nitrile functional group into organic molecules. While the direct catalytic cyanation of unfunctionalized decane derivatives (alkanes) is less common and more challenging due to the inertness of C-H bonds, catalytic methods are widely applied to functionalized decane derivatives or related substrates.

Transition metal catalysts, such as those based on nickel, copper, and ruthenium, have been explored for cyanation reactions. organic-chemistry.orgd-nb.infonih.gov These methods often involve the reaction of organic halides (aryl or alkyl) or other functionalized substrates with a cyanide source or a cyanide surrogate in the presence of a catalyst. organic-chemistry.orgnih.govorganic-chemistry.org

For instance, nickel-catalyzed cyanation of alkyl chlorides or bromides using zinc cyanide (Zn(CN)₂) as the cyanide source has been reported. organic-chemistry.org While this method has been demonstrated for secondary alkyl halides, it is also applicable to primary alkyl chlorides and bromides, sometimes without the need for a nickel catalyst when reacting with Zn(CN)₂ in the presence of tetrabutylammonium (B224687) chloride (n-Bu₄NCl). organic-chemistry.org

Photochemically enabled nickel-catalyzed cyanation of aryl halides using 1,4-dicyanobenzene as a cyanating agent has also been developed, offering a milder approach that avoids external photosensitizers. organic-chemistry.org Although this specific example focuses on aryl halides, it illustrates the potential of catalytic methods for introducing the cyano group.

Ruthenium-catalyzed cyanation reactions have also seen recent advances, including the oxidative cyanation of tertiary amines and the cyanation of arenes and heteroarenes using various cyanating reagents. d-nb.info While these examples may not directly apply to decane derivatives, they highlight the expanding scope of catalytic cyanation methodologies.

Hydrocyanation of Alkenes

Hydrocyanation is a process that involves the addition of hydrogen cyanide (HCN) to alkenes, resulting in the formation of nitriles. wikipedia.orgwiley.com This reaction is particularly important on an industrial scale for the production of precursors to nylon, such as adiponitrile (B1665535) from butadiene. wikipedia.orgwiley.comacs.org

The general reaction involves the addition of HCN across the double bond of an alkene:

RCH=CH₂ + HCN → RCH₂CH₂CN

For unactivated alkenes, such as 1-decene, which could potentially be a precursor to this compound, the hydrocyanation reaction typically requires a catalyst. wikipedia.org Transition metal complexes, particularly those based on nickel with phosphite (B83602) ligands, are commonly used catalysts for the hydrocyanation of unactivated alkenes. wikipedia.org The reaction mechanism generally involves oxidative addition of HCN to the metal catalyst, coordination of the alkene, migratory insertion, and finally, reductive elimination of the nitrile product. wikipedia.org

Direct hydrocyanation using gaseous HCN can be challenging and hazardous due to its extreme toxicity, volatility, and flammability. wiley.comacs.org To address these issues, transfer hydrocyanation protocols have been developed, which utilize less toxic and easier-to-handle cyanide sources or surrogates. wiley.comacs.orgethz.ch These methods involve the transfer of a cyano group from a donor molecule to the alkene, often catalyzed by transition metals like nickel. acs.orgethz.ch For example, some protocols employ commercially available aliphatic nitriles as sacrificial HCN donors in combination with nickel catalysts. ethz.ch

Transfer hydrocyanation can also offer advantages in terms of selectivity and can even be made reversible under certain conditions, allowing for the interconversion of alkenes and nitriles. wiley.comacs.org This reversibility can influence the regioselectivity of the reaction, favoring the formation of linear alkyl nitriles in some cases. acs.org

Dehydration of Decanoic Acid Amides

The dehydration of primary amides is a well-established method for the synthesis of nitriles. researchgate.netrsc.orgsmolecule.comorgoreview.com This transformation involves the removal of a molecule of water from the primary amide to form the corresponding nitrile. For the synthesis of this compound, this method would involve the dehydration of decanoic acid amide.

The general reaction is:

RCONH₂ → RCN + H₂O

Where R is an alkyl group, in this case, a nonyl group (CH₃(CH₂)₈-).

Historically, strong dehydrating reagents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂) have been commonly used for this transformation. researchgate.netorgoreview.com

Role of Dehydration Catalysts (e.g., Hydrotalcite)

While strong stoichiometric dehydrating agents are effective, catalytic methods for amide dehydration have also been developed to offer milder conditions and improve efficiency. Various catalysts, including transition metal catalysts, non-transition metal catalysts, organocatalysts, and photocatalysts, have been explored for this reaction. rsc.org

Hydrotalcites, which are layered double hydroxides, have been investigated as heterogeneous catalysts in various chemical transformations, including dehydration reactions. d-nb.infoionike.com Calcined hydrotalcites can exhibit acid-base properties that can catalyze the elimination of water. d-nb.info

While the direct catalytic dehydration of decanoic acid amide using hydrotalcite specifically for this compound synthesis is not extensively detailed in the provided search results, hydrotalcite-supported catalysts, such as gold nanoparticles supported on hydrotalcite, have been shown to be effective heterogeneous catalysts for other related reactions, such as the dehydrogenative synthesis of amides from alcohols and amines. ionike.com This suggests the potential for hydrotalcite-based materials to act as catalysts or catalyst supports in dehydration processes relevant to nitrile synthesis.

Emerging Synthetic Approaches and Innovations

Recent advancements in chemical synthesis have introduced novel methodologies for nitrile production, including enzymatic processes, electrochemical transformations, and photocatalytic reactions. These emerging approaches often offer advantages such as milder conditions, reduced waste generation, and the avoidance of hazardous chemicals like cyanide.

Enzymatic Synthesis using Aldoxime Dehydratases

Enzymatic synthesis utilizing aldoxime dehydratases (Oxds) has emerged as a promising cyanide-free route to nitriles. These enzymes catalyze the dehydration of aldoximes, readily available precursors, into the corresponding nitriles under mild conditions, typically in aqueous media at ambient temperature and pressure. mdpi.comnih.gov This biocatalytic approach offers a sustainable alternative to traditional methods that often involve toxic cyanide salts and harsh conditions. researchgate.netnoah.nrw

The dehydration of aldoximes by aldoxime dehydratases involves a heme prosthetic group within the enzyme's active site. ebi.ac.uknih.gov The proposed mechanism suggests a general acid-base catalysis where a histidine residue (His320 in some Oxds) acts as a catalytic residue in the distal heme pocket. ebi.ac.uk The heme iron center is also directly involved in activating the organic substrate, a feature that distinguishes Oxd activity from many other heme-containing enzymes. ebi.ac.uk

Production and Immobilization of Enzymes

The efficient application of aldoxime dehydratases in industrial processes necessitates effective methods for enzyme production and immobilization. While thousands of oxd genes have been sequenced, less than thirty Oxds have been investigated at the protein level. nih.govresearchgate.net Overexpression of these enzymes is crucial for obtaining sufficient quantities for biocatalysis. nih.gov

Immobilization of aldoxime dehydratases is a key strategy to enable easy recovery of the catalyst from the reaction medium, facilitate recycling, and often enhance enzyme stability. nih.govmdpi.com Various immobilization methods have been explored, including covalent binding, hydrophobic interactions with carrier materials, and whole-cell immobilization. mdpi.com

Research has shown that while immobilization of purified free aldoxime dehydratases can lead to high immobilization efficiencies, it may also result in a significant loss of activity. mdpi.com However, using whole cells for immobilization, such as Escherichia coli expressing the enzyme, can significantly increase residual activity. mdpi.com For instance, E. coli whole cells entrapped in calcium alginate beads and coated with silica (B1680970) have demonstrated up to 75% residual activity and improved stability compared to free whole cells. mdpi.com Immobilized OxdB whole cells have shown promising recyclability, retaining 85% activity after three reaction cycles over a 3-day period. mdpi.com Metal affinity resins have also been explored for immobilizing His-tagged Oxds, demonstrating potential for nitrile synthesis. nih.gov

Biocatalyst Design for Cyanide-Free Synthesis

A significant advantage of using aldoxime dehydratases for nitrile synthesis is the avoidance of highly toxic cyanide. nih.govrenewable-carbon.eu The biocatalytic process directly converts aldoximes, which can be readily prepared from aldehydes and hydroxylamine (B1172632), into nitriles with water as the only byproduct. nih.govebi.ac.ukresearchgate.net This cyanide-free approach represents a more sustainable and environmentally friendly alternative to traditional methods like nucleophilic substitution with cyanide salts. tugraz.at

Biocatalyst design efforts focus on optimizing enzyme activity, substrate specificity, and stability for various nitrile targets, including aliphatic nitriles like this compound. mdpi.comresearchgate.net Different aldoxime dehydratases exhibit varying substrate scopes and can efficiently catalyze reactions in aqueous or non-aqueous systems. mdpi.comresearchgate.net Research is ongoing to identify and engineer Oxds with improved properties for industrial applications, including the synthesis of bulk chemicals. mdpi.comnih.gov The ability of Oxds to operate under mild conditions also contributes to reduced energy consumption in the synthesis process. renewable-carbon.eu

Electrochemical Hydrogenation of Nitriles

Electrochemical hydrogenation offers a method for the reduction of nitriles, typically leading to the formation of primary amines. studymind.co.uknsf.gov While the primary product is often the amine, understanding this process is relevant as nitriles can be intermediates or targets in electrochemical transformations. This approach utilizes electrical energy to drive the reduction, potentially offering a more sustainable alternative to traditional catalytic hydrogenation which often requires high temperatures and pressures and can suffer from selectivity issues leading to secondary and tertiary amines. studymind.co.uknsf.govnih.gov

Electrochemical reduction of nitriles occurs at the cathode, where protons are reduced to adsorbed hydrogen atoms that then react with the nitrile group. nih.gov Metal catalysts, such as copper or nickel, are often employed as cathode materials. nsf.govnih.govrsc.org Research has explored the electrochemical reduction of various nitriles, demonstrating that the catalyst material and reaction conditions significantly influence selectivity and efficiency. nsf.govnih.govosti.gov For instance, nanostructured copper electrocatalysts have shown high selectivity for primary amines in the electrohydrogenation of acetonitrile. nsf.govosti.gov The presence of CO2 in the electrolyte can also play a role in improving selectivity by reversibly converting primary amines to carbamic acids or carbamates, thus preventing their further condensation. nsf.gov

While the direct electrochemical synthesis of this compound from a different functional group via hydrogenation of a precursor is less commonly reported, the electrochemical reduction of nitriles to amines highlights the potential of electrochemistry in transforming the nitrile functional group under mild conditions. Studies on the electrochemical hydrogenation of nitriles to primary amines are a rapidly developing area, with efforts focused on improving Faradaic efficiency and current density. nsf.govosti.gov Scalable electrochemical methods using cost-effective materials like nickel foam cathodes have also been reported for the hydrogenation of various nitriles. nih.govrsc.org

Photocatalytic Hydrofunctionalization of Olefins

Photocatalytic hydrofunctionalization of olefins involves using light energy to catalyze the addition of functional groups and hydrogen across a carbon-carbon double bond. This approach can potentially be used to synthesize nitriles or their precursors from readily available olefins. Photocatalysis often operates under mild conditions, utilizing visible light and various photocatalysts, including organic dyes, transition metal complexes, or semiconductor materials like TiO2. beilstein-journals.orgiitm.ac.inbeilstein-journals.org

Research in this area has explored the photocatalytic alkylation and hydrofunctionalization of olefins with various radical precursors. acs.orgnih.govresearchgate.net While the direct synthesis of this compound from an olefin via a single photocatalytic hydrofunctionalization step is not extensively documented in the provided search results, related photocatalytic transformations of olefins demonstrate the potential of this methodology for carbon-carbon bond formation and functional group introduction relevant to nitrile synthesis. For example, photocatalytic methods have been developed for the alkylation of alkyl nitriles with nonactivated alkenes. acs.org Additionally, photocatalytic hydroalkylation of alkenes using TiO2 as a photocatalyst has been achieved, generating alkyl radicals from carboxylic acids which then add to the olefin. nih.gov

Photocatalytic approaches can involve the generation of various radical intermediates, such as alkyl radicals or iminyl radicals, which then participate in the functionalization of olefins. acs.orgnih.govrsc.org The choice of photocatalyst, co-catalyst, and reaction conditions is crucial for controlling the selectivity and efficiency of these transformations. beilstein-journals.orgacs.org While specific examples detailing the photocatalytic hydrofunctionalization of an olefin directly yielding this compound were not found, the broader research on photocatalytic olefin functionalization suggests the potential for developing such routes in the future.

Comparative Analysis of Synthetic Routes

The emerging synthetic methodologies for this compound and other nitriles offer distinct advantages and disadvantages compared to traditional routes.

Traditional methods for nitrile synthesis, such as nucleophilic substitution of alkyl halides with cyanide sources or catalytic cyanation, often involve the use of highly toxic cyanide salts and can require elevated temperatures and pressures. tugraz.at Nucleophilic substitution is typically limited to primary alkyl halides and can present challenges with solvent removal. Free radical addition methods, while applicable to a broader range of olefins, may require high-pressure reactors and can generate undesirable side products like telomers.

Enzymatic synthesis using aldoxime dehydratases provides a cyanide-free and environmentally benign route, operating under mild conditions in aqueous media. nih.govnih.govrenewable-carbon.eu This method utilizes readily available aldoximes as substrates and produces water as the main byproduct. nih.govebi.ac.ukresearchgate.net Challenges include enzyme production, purification, and immobilization to ensure stability and recyclability for industrial scale-up. nih.govmdpi.com While promising for sustainable production, optimization is still required for certain large-scale applications. renewable-carbon.eu

Electrochemical hydrogenation offers a potentially safer and more sustainable alternative for the reduction of nitriles, avoiding the handling of high-pressure hydrogen gas. nih.gov It allows for mild reaction conditions and can offer improved selectivity for primary amines compared to some thermocatalytic methods. nsf.govosti.gov However, the application of electrochemical methods for the direct synthesis of this compound from non-nitrile precursors is less explored.

Photocatalytic hydrofunctionalization of olefins presents an opportunity to synthesize nitriles or their precursors from abundant feedstocks using light energy. nih.govrsc.org These methods can operate under mild conditions and offer novel reaction pathways for C-C bond formation. acs.orgnih.gov However, the development of highly selective and efficient photocatalytic systems for the direct synthesis of specific nitriles like this compound from simple olefins requires further research and optimization.

The choice of synthetic route for this compound depends on various factors, including the desired scale of production, cost-effectiveness, environmental considerations, and the availability of starting materials and infrastructure. Emerging methods, particularly enzymatic synthesis, offer compelling advantages in terms of sustainability and milder conditions, positioning them as important alternatives to traditional approaches.

Synthetic MethodKey AdvantagesPotential DisadvantagesRelevance to this compound Synthesis
Enzymatic Synthesis (Aldoxime Dehydratases) Cyanide-free, mild conditions, aqueous media, sustainableEnzyme production/immobilization challenges, optimization for scaleDirect synthesis from decanal (B1670006) oxime, environmentally friendly route. nih.govnih.govrenewable-carbon.eu
Electrochemical Hydrogenation Mild conditions, avoids high-pressure H2, potential selectivityPrimarily for nitrile reduction to amines, less explored for direct nitrile formation from other groupsRelevant for transformations of this compound (e.g., to decylamine), potential for future precursor conversions. nsf.govnih.gov
Photocatalytic Hydrofunctionalization Mild conditions, utilizes light energy, potential for using olefinsLess direct examples for this compound, requires specific photocatalyst design, optimization neededPotential for synthesizing this compound precursors from decene or other olefins via C-C bond formation. acs.orgnih.gov
Traditional Methods (e.g., Nucleophilic Substitution) Established procedures, can be effective for certain substratesUse of toxic cyanide, harsh conditions, limited substrate scope, waste generationA historical and still used method, but with significant drawbacks compared to emerging alternatives. tugraz.at

Efficiency and Selectivity of Different Methods

Several methods exist for synthesizing this compound, each offering varying levels of efficiency and selectivity. Common approaches include the nucleophilic substitution of decanol derivatives with cyanide sources and the catalytic cyanation of decane derivatives .

One widely documented method is the free radical-mediated addition of acetonitrile to α-olefins. This process typically involves an initiator like di-tert-butyl peroxide (DTBP) at elevated temperatures (100–220°C) . In one example using 1-octene and DTBP, a 94% olefin conversion was achieved with 58% selectivity towards the desired compound, resulting in a 36 mol% isolated yield after vacuum distillation google.com. Optimization parameters for this method include maintaining the temperature at 180°C to balance reaction rate and selectivity and controlling the initiator concentration . An alternative radical method involving concurrent reactant mixing of acetonitrile, 1-tetradecene, and DTBP at 150°C achieved 70% conversion within 2 hours, yielding 65% of the product with >99% purity after chromatographic purification .

Nucleophilic substitution of alkyl halides, such as the reaction of decyl bromide or iodide with sodium cyanide, is another synthetic route smolecule.comchemicalbook.com. While a schematic for an analogous SN2 reaction suggests theoretical yields approaching 70–85%, practical yields often range from 50–65% due to elimination side reactions . This method typically operates under milder conditions (<100°C) and ambient pressure, avoiding the need for radical initiators or specialized pressurized equipment . However, it is generally limited to primary alkyl halides, and the removal of solvents like DMSO can be challenging .

Another approach involves the dehydration of aldoximes, which can be achieved by heating aldehydes with hydroxylamine hydrochloride tandfonline.comtandfonline.com. A solvent-free method demonstrated the conversion of decanal to this compound with an 87% yield and greater than 95% purity after purification tandfonline.comtandfonline.comresearchgate.net. This reaction was conducted at 100°C for 60 minutes tandfonline.comtandfonline.com. Increasing the amount of hydroxylamine hydrochloride can shorten reaction times, with a 10 mol% excess considered optimal for maintaining atom efficiency tandfonline.com.

Hydrocyanation, the addition of hydrogen cyanide to alkenes, can also yield nitriles smolecule.comtugraz.at. However, this method often requires the use of highly toxic metal cyanides (KCN, NaCN) or HCN in stoichiometric amounts tugraz.at. While industrially applied for compounds like adiponitrile, the hazardous nature of HCN limits its use in laboratory settings and requires specialized equipment for large-scale implementation tugraz.atethz.ch.

The efficiency and selectivity of these methods are summarized in the table below:

Synthesis MethodStarting Material(s)Key Reagent(s)Temperature (°C)PressureConversion (%)Selectivity (%)Yield (%)
Free Radical Addition (Sequential)1-octene, AcetonitrileDTBP180~140 psig94 (Olefin)5836
Free Radical Addition (Concurrent)1-tetradecene, AcetonitrileDTBP15070 psig70Not specified65
Nucleophilic SubstitutionDecyl bromide/iodideSodium cyanide80-100AmbientNot specified50-65 (Practical)50-65
Aldehyde Dehydration (Solvent-Free)DecanalHydroxylamine hydrochloride100Ambient>90 (within 60 min)>95 (Purity)87

Environmental Impact of Reagents and Byproducts

The environmental impact of this compound synthesis is influenced by the reagents used and the byproducts generated. Classical methods often involve hazardous substances. For instance, nucleophilic substitution and hydrocyanation frequently utilize highly toxic metal cyanides like KCN or NaCN, or hydrogen cyanide (HCN) tugraz.at. The use of trimethylsilyl (B98337) cyanide, another cyanation agent, also presents similar toxicity concerns tugraz.at.

The solvent-free dehydration of aldehydes using hydroxylamine hydrochloride is presented as a method with a more favorable environmental profile, as it primarily produces HCl (aq) and water as waste products, demonstrating good atom efficiency tandfonline.comtandfonline.com.

Some studies also touch upon the broader environmental considerations of nitriles. While specific detailed research findings on the environmental impact of this compound synthesis by different methods are not extensively detailed in the search results, general concerns regarding the environmental persistence and potential accumulation of nitriles have been raised thegoodscentscompany.com. In contrast to synthetic fluorinated nitriles which are persistent environmental contaminants, this compound's natural occurrence in some plant hydrosols suggests a potentially more eco-friendly profile .

Industrial Feasibility and Scalability

The industrial feasibility and scalability of this compound synthesis methods are critical factors for large-scale production. Free radical addition methods are often favored for large-scale production due to the lower cost of olefin feedstocks compared to alkyl bromides . These methods can also be compatible with continuous flow reactors, particularly for DTBP-initiated systems, and established protocols exist for removing telomer byproducts, which can account for 5–20% yield loss . However, radical methods often require high-pressure reactors .

Nucleophilic substitution, while offering milder conditions and avoiding pressurized equipment, may face challenges with solvent removal (e.g., DMSO) and is limited to certain starting materials, potentially impacting its large-scale applicability compared to methods with broader substrate scope .

The solvent-free dehydration of aldehydes offers a simple and straightforward experimental procedure that provides nitriles in good yields tandfonline.comtandfonline.com. While the provided examples are on a smaller scale (millimoles), the simplicity, mild conditions (100°C, ambient pressure), and good yields suggest potential for scalability, although specific industrial-scale data are not detailed tandfonline.comtandfonline.comresearchgate.net.

The use of highly toxic and volatile reagents like HCN in hydrocyanation poses significant safety challenges and necessitates specialized, expensive equipment for industrial scale, complicating implementation despite its application in large-scale processes for other nitriles like adiponitrile tugraz.atethz.ch.

Enzymatic methods using aldoxime dehydratases are being explored as potentially benign alternatives to classical routes, which are often associated with toxic reagents and drastic conditions tugraz.atresearchgate.net. While promising, the industrial prospects of these enzymatic processes are still being evaluated in comparison to other innovations in nitrile synthesis researchgate.net.

Chemical Reactivity and Transformation of Decanenitrile

Fundamental Reaction Mechanisms

The cyano group is a key center for reactivity in nitriles like decanenitrile.

The carbon atom within the cyano group (C≡N) is electrophilic due to the significant electronegativity difference between carbon and nitrogen. The triple bond further contributes to the polarization, rendering the carbon susceptible to attack by electron-rich species.

The electrophilic nature of the cyano carbon allows for reactions with various nucleophiles. Additionally, the presence of the electron-withdrawing cyano group increases the acidity of the hydrogen atoms on the adjacent (alpha) carbon. Deprotonation of these alpha-hydrogens generates nucleophilic α-cyano carbanions, which can then react with electrophiles beilstein-journals.orgnih.gov.

Electrophilic Nature of the Cyano Group Carbon

Hydrolysis Reactions

Nitriles can be hydrolyzed to carboxylic acids and ammonia (B1221849). This transformation typically occurs under either acidic or basic conditions.

Under acidic conditions, this compound undergoes hydrolysis. This process involves the protonation of the nitrogen atom, making the carbon even more electrophilic and susceptible to attack by water. The reaction proceeds through an imidic acid intermediate, which tautomerizes to an amide (1-nonanecarboxamide). Further hydrolysis of the amide in the acidic medium yields decanoic acid and ammonium (B1175870) ions (which exist as ammonia in equilibrium in aqueous solution) acs.orgresearchgate.netosti.govresearchgate.net.

Basic hydrolysis of this compound also leads to decanoic acid and ammonia. In this mechanism, a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbon of the cyano group. This results in the formation of an imine anion, which is protonated by water to form an imidic acid. The imidic acid then rearranges to the amide, which is subsequently hydrolyzed by hydroxide to the carboxylate salt and ammonia. Acidification of the carboxylate salt yields decanoic acid acs.orgresearchgate.netosti.govresearchgate.net. The ammonium hydroxide formed during hydrolysis can autocatalyze the reaction researchgate.netosti.gov.

The hydrolysis of this compound can be summarized as follows:

This compound (C₁₀H₁₉N) + 2 H₂O → Decanoic Acid (C₁₀H₂₀O₂) + Ammonia (NH₃)

This reaction often proceeds via the intermediate formation of decanamide (B1670024) (1-nonanecarboxamide), where only one molecule of water has been added across the triple bond.

Acidic Hydrolysis to Decanoic Acid and Ammonia

Reduction Reactions

The cyano group in this compound can be reduced under various conditions, leading to different products depending on the reducing agent and reaction conditions. Reduction of nitriles is a significant transformation in organic synthesis. Methods for the reduction of nitriles include hydrogenation catalyzed by transition metals, which can yield primary amines researchgate.net. Additionally, reductive decyanation, the removal of the cyano group, can be achieved using methods involving alkali metals or transition metal catalysis, transforming the nitrile into the corresponding alkane beilstein-journals.orgnih.gov. For instance, reduction with lithium aluminum hydride can lead to different products depending on the structure, including masked alpha-amino ketones in specific cases cdnsciencepub.com.

The table below summarizes the major hydrolysis products of this compound:

ReactantConditionsMajor Products
This compoundAcidic hydrolysisDecanoic Acid, Ammonia
This compoundBasic hydrolysisDecanoic Acid, Ammonia

Reduction to Decylamine using Lithium Aluminum Hydride

This compound can be reduced to the corresponding primary amine, decylamine, using lithium aluminum hydride (LiAlH₄) . This is a common method for the reduction of nitriles to primary amines in synthetic chemistry. The reaction typically involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbon atom of the cyano group, followed by a series of reduction and hydrolysis steps to yield the primary amine.

Catalytic Hydrogenation to Primary Amines

Catalytic hydrogenation is another significant route for converting this compound to primary amines. This process involves the reaction of this compound with hydrogen gas in the presence of a catalyst.

Heterogeneous Catalysis (e.g., Pd/SiO₂ Catalysts, Raney Cobalt)

Heterogeneous catalysts are widely employed for the hydrogenation of nitriles. Catalysts such as palladium on silica (B1680970) (Pd/SiO₂) and Raney cobalt have been shown to be effective d-nb.infoamericanelements.comresearchgate.netamericanelements.comattelements.com. In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst, which is in a different phase from the reactants libretexts.org.

Palladium on silica (Pd/SiO₂) catalysts have demonstrated activity in the hydrogenation of nitriles under acidic conditions . Studies have investigated the use of polysilane/SiO₂-supported Pd catalysts for the continuous-flow hydrogenation of this compound, showing high conversion and yield of the primary amine salt under mild conditions d-nb.inforesearchgate.net. The addition of HCl has been found to improve both conversion and selectivity in some cases nih.gov.

Raney cobalt is another heterogeneous catalyst used for nitrile hydrogenation researchgate.net. It has been reported to achieve high selectivity for the primary amine product in continuous hydrogenation systems researchgate.net. Cobalt boride, a related cobalt-containing catalyst, has also been noted as a selective catalyst for the production of primary amines via nitrile reduction, sometimes exceeding the selectivity of Raney cobalt in certain studies wikipedia.org.

Homogeneous Catalysis

While heterogeneous catalysis is prevalent, homogeneous catalysts, which are in the same phase as the reactants, can also be used for nitrile hydrogenation d-nb.info. Research has explored the potential of various homogeneous catalysts, including those based on ruthenium and manganese, for the selective hydrogenation of fatty nitriles d-nb.info. Homogeneous catalysts can sometimes offer advantages in terms of selectivity and activity under specific conditions drhazhan.com.

Optimization of Flow Hydrogenation Conditions

Optimization of reaction conditions is crucial for achieving high yields and selectivities in the catalytic hydrogenation of this compound, particularly in continuous-flow systems d-nb.info. Parameters such as temperature, hydrogen pressure, flow rate, catalyst loading, and solvent composition can significantly impact the reaction outcome d-nb.inforesearchgate.net.

Studies on the flow hydrogenation of this compound using polysilane/SiO₂-supported Pd catalysts have investigated the effect of different conditions. For instance, varying the temperature and using a two-column system with different temperatures has been explored to optimize conversion and yield d-nb.info. The concentration of the this compound solution and the flow rate also play a role in the efficiency of the continuous-flow process d-nb.info.

The following table illustrates some experimental results from the optimization of flow hydrogenation of this compound using a DMPSi-Pd/SiO₂ catalyst:

EntryPd [mmol]SupportTemp. [°C]Time [h]Conv. [%]Yield [%]Notes
80.18SiO₂8038686With HCl
90.18SiO₂8039585With HCl, 0.1M concentration
120.36SiO₂70–6039998With HCl, two columns

Data extracted from Ref d-nb.inforesearchgate.net. Yields are for the primary amine salt.

Selectivity Control in Amine Production (Minimizing Secondary and Tertiary Amines)

A significant challenge in the catalytic hydrogenation of nitriles to primary amines is the potential formation of secondary and tertiary amines as byproducts researchgate.netd-nb.info. This occurs through the condensation of the primary amine product with the imine intermediate, followed by further reduction d-nb.info.

Controlling selectivity towards the primary amine is a key area of research. The choice of catalyst, reaction conditions (e.g., temperature, pressure, solvent), and the presence of additives (such as ammonia or acids) can influence the product distribution researchgate.netnih.govd-nb.infonsf.gov. For example, the addition of HCl has been shown to improve selectivity to the primary amine salt in some palladium-catalyzed hydrogenations nih.gov. The use of specific catalyst supports, such as SiO₂, has also been reported to contribute to improved selectivity researchgate.net. In electrocatalytic hydrogenation, the presence of CO₂ in the electrolyte has been found to suppress the formation of secondary and tertiary amines by reversibly reacting with the primary amine nsf.gov.

Reductive Decyanation Reactions

Reductive decyanation involves the removal of the cyano group from a nitrile, typically resulting in the formation of an alkane umich.eduscispace.com. This transformation allows for the utilization of the nitrile functional group for various synthetic maneuvers before its removal nih.gov.

Decyanation can proceed through different mechanisms depending on the reducing agent and conditions, including radical or ionic pathways . For aliphatic nitriles, reductive decyanation can be achieved using metal dissolving conditions, such as alkali metals (e.g., lithium or sodium) in liquid ammonia umich.edunih.gov. This typically involves a two-electron transfer process nih.gov.

Transition metal catalysis can also be employed for reductive decyanation. For example, nickel catalysts, sometimes in combination with a hydride source like tetramethyldisiloxane (TMDS) or hydrogen gas, have been shown to catalyze the reductive decyanation of nitriles nih.gov. Rhodium catalysts with hydrosilanes as reducing agents have also been reported for the reductive cleavage of carbon-cyano bonds in various nitriles, including alkyl cyanides containing β-hydrogens organic-chemistry.org.

Mechanistic Pathways (e.g., Radical Anion Formation)

The formation of radical anions from nitriles is a known mechanistic pathway in certain reductive processes. This typically involves a single electron transfer (SET) from an electron donor to the nitrile group, forming a radical anion intermediate. nih.govresearchgate.net This radical anion can subsequently undergo fragmentation, often eliminating a cyanide ion and generating a carbon-centered radical. nih.govresearchgate.netbeilstein-journals.org The resulting radical can then be further reduced to a carbanion, which may be protonated by a suitable proton source. nih.govbeilstein-journals.org This mechanism has been observed in reductive decyanation reactions using alkali metals in ammonia. nih.govbeilstein-journals.org

Application in Complex Molecule Synthesis

This compound serves as a valuable building block in organic synthesis, contributing to the creation of more complex organic molecules. cymitquimica.com Its reactivity allows for participation in reactions crucial for the synthesis of various compounds, including diketones and ketoenamides. The nitrile group can be transformed through reactions like hydrolysis and reduction, expanding its utility in constructing diverse molecular architectures.

Grignard Reactions to Yield Ketones

Nitriles react with Grignard reagents (organomagnesium halides) to produce ketones after hydrolysis. libretexts.orgucalgary.caorganicchemistrytutor.com This reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group, forming an intermediate imine salt. ucalgary.caorganicchemistrytutor.commasterorganicchemistry.com Unlike reactions of Grignard reagents with other carbonyl compounds, the reaction with nitriles typically stops after the first addition because the resulting imine anion is less reactive towards a second addition of the Grignard reagent. organicchemistrytutor.com Subsequent hydrolysis of the imine intermediate yields the corresponding ketone. libretexts.orgucalgary.caorganicchemistrytutor.commasterorganicchemistry.com

The general reaction scheme can be represented as follows:

R-CN + R'-MgX → [RR'C=NMgX] (imine salt) [RR'C=NMgX] + H₂O → RR'C=NH (imine) RR'C=NH + H₂O → RR'C=O (ketone) + NH₃

This reaction is a significant method for synthesizing unsymmetrical ketones. organic-chemistry.org

Polymerization Tendencies in the Presence of Metals or Strong Oxidizing Agents

Nitriles, including this compound, can undergo polymerization under certain conditions, particularly in the presence of metals or strong oxidizing agents. scbt.comsmolecule.com This polymerization can lead to the formation of complex structures. smolecule.com While specific detailed mechanisms for this compound polymerization under these conditions are not extensively documented in the provided sources, the presence of the nitrile group makes it susceptible to reactions initiated or catalyzed by metals and strong oxidizers. scbt.comsmolecule.com Nitriles may polymerize in the presence of metals and some metal compounds. scbt.com

Reactivity with Strong Oxidizing Agents

This compound should be handled with caution due to its reactivity with strong oxidizing agents. scbt.comsmolecule.com Mixing nitriles with strong oxidizing acids can result in extremely violent reactions. scbt.com Nitriles are generally incompatible with other oxidizing agents such as peroxides and epoxides. scbt.com Reactions with strong oxidizing agents can lead to hazardous situations, including potential ignition. scbt.com

Advanced Analytical and Spectroscopic Characterization of Decanenitrile

Chromatographic Techniques for Purity Analysis

Chromatographic methods are fundamental for separating and quantifying components within a sample, making them indispensable for assessing the purity of decanenitrile.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely utilized technique for the purity analysis of this compound. It allows for the separation of volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. By using a suitable column and detector, the purity of a this compound sample can be determined by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. Commercial specifications for this compound often include a minimum purity determined by GC, such as >98.0% (GC) tcichemicals.comvwr.comfishersci.ca. GC can also be used to monitor the progress of synthesis reactions and optimize parameters to achieve higher purity products .

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of Mass Spectrometry (MS). This method is particularly valuable for identifying and quantifying impurities and degradation products in this compound samples nist.govnih.gov.

In GC-MS, the separated components eluting from the GC column are introduced into a mass spectrometer, which measures the mass-to-charge ratio (m/z) of ionized molecules and fragments. The resulting mass spectrum provides a unique fingerprint that can be used to identify compounds by comparison with spectral libraries. This allows for the detection of even trace amounts of related nitriles or other byproducts that may form during synthesis or storage, or as a result of degradation processes such as radiolysis nih.govrsc.org. For example, studies on the radiolytic degradation of related compounds have identified this compound among various degradation products using GC-TOFMS (Gas Chromatography-Time of Flight Mass Spectrometry) nih.govrsc.org. GC-MS/MS (tandem mass spectrometry) can offer even higher selectivity and sensitivity for the identification and quantification of target compounds and their breakdown products eurl-pesticides.eucabidigitallibrary.org.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide vital information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for confirming the structure of this compound and assessing its purity tcichemicals.com. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atom environments within the molecule.

¹H NMR spectroscopy reveals the different types of protons and their relative numbers, as well as their connectivity based on spin-spin coupling patterns. The spectrum of this compound would show characteristic signals for the methyl protons at the end of the chain, the methylene (B1212753) protons along the alkyl chain, and the methylene protons adjacent to the nitrile group.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon environment, including the carbon of the nitrile group and the various methylene and methyl carbons of the alkyl chain nist.govnih.govthegoodscentscompany.comrsc.orgamazonaws.comscispace.comchemicalbook.com. Comparison of experimental NMR spectra with known spectral data or predicted values is essential for structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. FTIR measures the absorption or transmission of infrared light by the sample as a function of wavenumber. Specific functional groups vibrate at characteristic frequencies, resulting in unique absorption bands in the infrared spectrum nist.govlibretexts.orgsci-hub.se.

For this compound, a prominent absorption band is expected in the region of 2200-2260 cm⁻¹, corresponding to the stretching vibration of the carbon-nitrogen triple bond (C≡N) of the nitrile group . Other bands in the spectrum would correspond to the C-H stretching and bending vibrations of the alkyl chain. FTIR can be used for qualitative identification by comparing the spectrum to reference databases wiley.com. It can also be employed to monitor reactions, such as esterification side reactions, by observing changes in characteristic functional group peaks .

Spectroscopic Technique Information Provided Key Applications for this compound
¹H NMR Types and connectivity of hydrogen atoms Structural confirmation, assessment of purity
¹³C NMR Types of carbon atoms Structural confirmation, identification of carbon environments
FTIR Identification of functional groups Confirmation of nitrile group, monitoring of reactions
Quantitative Diffuse Reflectance and Transmittance Infrared Spectrometry

Quantitative analysis using infrared spectroscopy can be performed by measuring the intensity of absorption bands, which is proportional to the concentration of the analyte libretexts.orgsci-hub.seupatras.gr. While transmission IR is common for liquids and thin films, diffuse reflectance and transmittance techniques are particularly useful for analyzing solid or powdered samples jasco-global.comethz.chrubiconscience.com.au.

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a well-established method for qualitative analysis of powders, requiring minimal sample preparation rubiconscience.com.aucore.ac.uk. Quantitative analysis using diffuse reflectance is possible, although it can present theoretical and practical challenges requiring precise sampling and appropriate models core.ac.uk. Diffuse reflectance involves measuring the light scattered from a sample surface jasco-global.comrubiconscience.com.au.

Diffuse transmittance involves measuring the light that passes through a powdered sample, undergoing multiple scattering events jasco-global.comcore.ac.uk. Studies have shown that diffuse transmittance can be more sensitive to changes in sample layer depth compared to diffuse reflectance core.ac.uk. Both diffuse reflectance and transmittance can be used for quantitative analysis of compounds, including those with cyano functional groups, when appropriate analytical procedures and models are applied core.ac.uk. The intensity of the measured signal in both techniques can be related to the concentration of the absorbing species within the sample upatras.grjasco-global.comcore.ac.uk.

FTIR Technique Type Sample Type Measurement Principle Quantitative Capability
Transmission Liquids, thin films Light passing through sample Yes, typically easier
Diffuse Reflectance Powders, solids Light scattered from sample surface Yes, with appropriate models and sampling
Diffuse Transmittance Powders Light passing through and scattered within sample Yes, with appropriate models and sampling; potentially more sensitive to layer depth than diffuse reflectance

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopic technique that provides information about the molecular vibrations of a sample. This technique is valuable for chemical and structural characterization, allowing for the identification of compounds based on their unique spectral fingerprint. renishaw.comlibretexts.org Raman spectra consist of bands corresponding to specific vibrational modes within the molecule. renishaw.comlibretexts.org Changes in these spectra can indicate variations in chemistry and structure, including the degree of crystallinity and polymorphism. renishaw.com While specific detailed Raman spectral data for this compound are not extensively detailed in the provided search results, the existence of Raman spectra for the compound is indicated in spectral databases. nih.gov The application of Raman spectroscopy in chemical synthesis has been demonstrated for monitoring solvent content by tracking characteristic peaks, suggesting its potential utility in processes involving this compound. spectroscopyonline.com

Mass Spectrometry (MS)

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation patterns of a compound. In electron ionization mass spectrometry (EI-MS), the vaporized sample is bombarded with electrons, causing ionization and the formation of a molecular ion (M⁺). chemguide.co.uk The molecular ion is often unstable and can undergo fragmentation into smaller ions and neutral radicals. chemguide.co.uk Only the charged fragments are detected, producing a mass spectrum with a series of peaks at different m/z values. chemguide.co.uk The pattern of these fragments is characteristic of the compound's structure. chemguide.co.uklibretexts.org

For this compound (C₁₀H₁₉N), with a molecular weight of approximately 153.26 g/mol , the molecular ion peak would be expected at m/z 153. The fragmentation pattern provides further structural confirmation. According to data from a GC-MS analysis using an EI-B instrument at 70 eV, the top five most abundant peaks observed in the mass spectrum of this compound are listed below. nih.gov

m/zRelative Intensity
41999
96783
82738
83703
43691

These characteristic fragment ions result from the cleavage of specific bonds within the this compound molecule under electron ionization conditions. chemguide.co.uklibretexts.org

Advanced Characterization Techniques

Beyond fundamental spectroscopy, other advanced techniques offer complementary information regarding the physical and chemical properties of this compound and related systems, particularly in the context of its synthesis or use with catalysts.

X-ray Diffraction (XRD) for Catalyst Characterization

X-ray Diffraction (XRD) is a powerful technique for analyzing the crystalline structure of materials. It is widely used in the characterization of solid catalysts, providing information on crystal phases, crystallite size, and structural changes. rsc.orgnih.govmdpi.com By analyzing the diffraction pattern produced when X-rays interact with the crystalline lattice of a material, researchers can identify the present phases and estimate the size of coherent scattering domains from peak broadening. rsc.orgnih.gov In the context of this compound synthesis or reactions where catalysts are employed, XRD can be used to characterize the structural properties of these catalysts before, during, and after the process. lookchem.com For instance, XRD has been applied to characterize catalysts used in reactions involving n-decanenitrile, indicating its relevance in understanding the catalyst's role and potential structural evolution. lookchem.com

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the UV and visible regions of the electromagnetic spectrum. This technique is useful for studying compounds that absorb in this range, often due to the presence of chromophores or conjugated systems. UV-Vis spectroscopy can provide an indication of wavelengths at which a compound might be susceptible to photochemical degradation. oecd.orgoecd.org While a specific UV-Vis spectrum for this compound is not provided in the search results, the technique is generally applicable to organic compounds in solution. UV-Vis spectroscopy is also commonly used to monitor the progress of reactions, particularly those involving colored reactants or products, by tracking changes in absorbance at specific wavelengths. mdpi.com Its application to solutions, including those containing related organic compounds like decane (B31447), demonstrates its potential for analyzing this compound in solution-phase processes. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, chemical state, and electronic state of elements within a material. XPS analyzes the top few nanometers of a sample surface. cern.chspecs-group.comjh.edu The technique involves irradiating the sample with X-rays, causing the emission of core electrons. cern.chspecs-group.comjh.edu The kinetic energy of these emitted photoelectrons is measured, and from this, their binding energy is determined. cern.chspecs-group.comjh.edu The binding energies are characteristic of each element and its chemical environment, with chemical shifts providing information about bonding and oxidation states. jh.eduresearchgate.net XPS survey spectra reveal the elements present on the surface, while high-resolution spectra of individual core levels (e.g., C 1s, N 1s) can be curve-fitted to identify different chemical states. specs-group.comresearchgate.netresearchgate.net For a nitrile like this compound, XPS could provide insights into the chemical state of the carbon and nitrogen atoms, including the presence of the C≡N bond. researchgate.netresearchgate.net XPS is also used for surface impurity analysis. cern.ch

Research Applications of Decanenitrile in Organic Synthesis

Building Block in Complex Organic Molecule Synthesis

Decanenitrile is utilized as a key building block in the creation of intricate organic structures. Its reactivity enables participation in reactions such as hydrolysis to decanoic acid and ammonia (B1221849), reduction to decylamine, and Grignard reactions to yield ketones . This versatility is essential for the synthesis of a wide array of organic compounds.

Production of Diketones and Ketoenamides

This compound serves as a starting material in the preparation of diketones and ketoenamides chemicalbook.comchemdad.commade-in-china.com. These compounds are important intermediates in the synthesis of various organic molecules. The nitrile group can be transformed through specific reactions to incorporate ketone and amide functionalities into the decane (B31447) backbone.

Synthesis of Pharmaceuticals and Agrochemicals

This compound is employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals ontosight.aismolecule.comcymitquimica.comontosight.aialzchem.com. Its ability to be converted into various functional groups makes it a valuable precursor for the active ingredients in these products. For instance, it can be used in the synthesis of compounds with potential biological activity smolecule.com.

Intermediate in Fine Chemical Synthesis

As a chemical intermediate, this compound is important in the synthesis of fine chemicals, including fragrances and other specialty chemicals ontosight.aimade-in-china.comontosight.ai. Its controlled transformation allows for the creation of specific molecular structures required for these applications.

Role in Catalysis and Reaction Media

Beyond its role as a building block, this compound also functions within the reaction environment itself, either as a solvent or participating directly in catalyzed reactions.

Solvent in Chemical Processes for Enhanced Efficiency

This compound can act as a solvent in various chemical processes, contributing to enhanced reaction efficiency and product yield ontosight.aismolecule.comcymitquimica.comontosight.ai. Its properties as a relatively non-polar liquid make it suitable for dissolving a range of organic reactants and reagents smolecule.comcymitquimica.com. It has been noted for use in solvent blends for specific applications, such as bio-oil processing .

Applications in Hydrogenation Reactions

This compound is a substrate in hydrogenation reactions, typically undergoing reduction to primary amines smolecule.comnih.govresearchgate.net. Research has explored the selective hydrogenation of nitriles, including this compound, to primary amines using various catalytic systems, such as polysilane/SiO₂-supported palladium catalysts under continuous-flow conditions nih.govresearchgate.netd-nb.inforesearchgate.net. These studies aim to optimize conversion and selectivity, minimizing the formation of undesirable secondary and tertiary amines nih.govresearchgate.net.

Table 1: Optimization of Flow Hydrogenation of this compound (1a) using DMPSi-Pd/SiO₂ Catalyst

EntryPd [mmol]2nd supportTemp. [°C]Time [h]Conv. [%]Yield [%]
80.18SiO₂8038686
90.18SiO₂8039585
120.36SiO₂70–6039998

*Data extracted from research on selective hydrogenation of nitriles nih.govresearchgate.net.

Studies on the hydrogenation of this compound have investigated different catalysts and conditions to achieve high yields of the desired primary amine nih.govresearchgate.netd-nb.inforesearchgate.net. Continuous-flow systems have shown advantages in these reactions, offering improved efficiency and selectivity compared to batch conditions nih.govresearchgate.netd-nb.inforesearchgate.net.

This compound is recognized as a nematogenic liquid crystal, meaning it exhibits a nematic phase where its rod-shaped molecules align along a preferred direction while maintaining fluidity smolecule.comwikipedia.org. This characteristic molecular ordering gives rise to unique optical properties, making nematogenic liquid crystals, including this compound, subjects of research for their potential applications in displays and photonics smolecule.com.

The nematic phase is the simplest liquid crystal phase, characterized by orientational order without positional order. Molecules in this phase are oriented, on average, in a specific direction, known as the director wikipedia.orgalternator.science. This anisotropy in molecular orientation leads to anisotropic optical, electrical, and magnetic properties alternator.science. The ability to control the orientation of liquid crystal molecules with external electric or magnetic fields, combined with their optical anisotropy, is fundamental to their use in Liquid Crystal Displays (LCDs) alternator.science.

Research into this compound explores its suitability for advanced materials, particularly in the context of liquid crystal displays and photonics, due to these inherent nematogenic properties smolecule.com. While the provided search results confirm this compound's classification as a nematogenic liquid crystal and its consideration for these applications smolecule.com, detailed research findings specifically on its performance or integration into display or photonic devices were not extensively available within the search snippets.

However, the physical properties of this compound, such as its boiling point of around 241-243 °C and melting point of approximately -14.5 °C to -18 °C, are relevant to its potential use in liquid crystal formulations, which often require specific thermal stability ranges for their operational phases smolecule.comchemicalbook.comontosight.aithegoodscentscompany.com. The refractive index, reported to be around 1.42800 to 1.43200 at 20.00 °C, is another key optical property for liquid crystal applications thegoodscentscompany.com.

While specific data tables detailing this compound's performance in display or photonic contexts were not found, its fundamental properties as a nematogenic liquid crystal underscore its potential in these areas of advanced materials research. Further research would likely focus on formulating mixtures containing this compound to optimize properties like operating temperature range, response time, and optical clarity for specific device requirements.

Physical Properties of this compound

PropertyValueSource
Boiling Point241-243 °C smolecule.comchemicalbook.com
Melting Point-14.5 °C to -18 °C smolecule.comchemicalbook.comontosight.ai
Density0.81 - 0.82800 g/cm³ at 20 °C chemicalbook.comthegoodscentscompany.comvwr.com
Refractive Index1.42800 to 1.43200 at 20.00 °C chemicalbook.comthegoodscentscompany.com
Flash Point91.67 °C (197.00 °F) - 156 °C thegoodscentscompany.com

Note: The provided information focuses on the potential applications based on the known nematogenic properties of this compound. Detailed performance data in actual LCD or photonic devices would require more specific research studies.

Biological and Environmental Research Perspectives on Decanenitrile

Nitrile Metabolism and Enzymatic Reactions

The biological degradation of nitriles, including decanenitrile, primarily occurs through enzymatic pathways in microorganisms. These processes are crucial for the natural attenuation of nitrile pollutants in the environment and form the basis for potential bioremediation strategies.

Elucidation of Enzymatic Mechanisms in Nitrile Degradation

The enzymatic degradation of nitriles typically involves two main enzymes: nitrile hydratase and amidase. Nitrile hydratase catalyzes the hydration of a nitrile group (-CN) to an amide (-CONH2), while amidase hydrolyzes the amide to a carboxylic acid and ammonia (B1221849). Some microorganisms possess both enzymes, allowing for the complete hydrolysis of nitriles to their corresponding carboxylic acids and ammonia.

Research has focused on identifying and characterizing these enzymes in various microorganisms capable of nitrile degradation. For instance, studies on the iron-type nitrile hydratase-producing Rhodococcus sp. N-771 have contributed to understanding the mechanisms involved in nitrile hydrolysis. noah.nrw Aldoxime dehydratases are also enzymes interesting for nitrile synthesis, and their activity has been experimentally confirmed in several cases. researchgate.net

Implications for Bioremediation Strategies of Nitrile Pollutants

Understanding the enzymatic mechanisms of nitrile degradation is vital for developing effective bioremediation strategies for environments contaminated with nitriles. Microorganisms with high nitrile-degrading activity, or the enzymes themselves, can be utilized to clean up contaminated soil and water. The ability of certain bacteria to metabolize nitriles offers a promising biological approach to mitigate the environmental impact of these compounds. nih.gov

Environmental Fate and Behavior Studies

The environmental fate and behavior of this compound are influenced by various processes, including degradation, mobility, and potential for accumulation in organisms.

Degradation and Behavior in Soil and Water Systems

This compound's behavior in soil and water systems is influenced by its physical and chemical properties, such as its solubility and susceptibility to hydrolysis and biodegradation. This compound is described as insoluble in water but soluble in organic solvents. cymitquimica.com This low water solubility can affect its mobility and distribution in aquatic environments.

Studies on the degradation of similar nitriles suggest that hydrolysis can occur, particularly under certain conditions. For example, this compound readily hydrated to 1-nonanecarboxamide, which subsequently underwent further hydrolysis to 1-decanoic acid and ammonium (B1175870) hydroxide (B78521) under subcritical water conditions. researchgate.netresearchgate.net The presence of ammonium hydroxide can autocatalyze the hydrolysis of both the nitrile and the resulting amide. researchgate.netresearchgate.net

While specific data on the persistence and degradation rates of this compound in various soil and water types may vary, the general principles of nitrile hydrolysis and microbial degradation are applicable. The sorption behavior of organic compounds in soils is influenced by the properties and composition of soil organic matter. researchgate.net

Bioaccumulation and Biomagnification Potential

Computational and Theoretical Studies of Decanenitrile

Molecular Dynamics Simulations for Self-Diffusion Coefficients

Molecular dynamics (MD) simulations are a powerful tool used to study the time-dependent behavior of molecular systems. By simulating the interactions between molecules, MD can provide insights into dynamic properties such as diffusion. Self-diffusion coefficients, which quantify how quickly molecules move within a substance, are a key property that can be determined through MD simulations. Studies have shown that MD simulations can accurately predict self-diffusion coefficients for a variety of pure liquids, demonstrating good agreement with experimental data obtained through techniques like pulsed-field gradient nuclear magnetic resonance (PFG NMR). researchgate.netnih.gov The accuracy of these simulations can be influenced by factors such as the force field used to describe inter-molecular interactions and the size of the simulation system. researchgate.netarxiv.org While general studies on self-diffusion in liquids using MD are prevalent, specific published research focusing solely on the MD simulation of decanenitrile's self-diffusion coefficient was not immediately found in the search results. However, the general applicability and success of MD in predicting self-diffusion coefficients for diverse liquids suggest its potential for studying this compound.

Quantum Chemical Calculations for Reactivity and Mechanism Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of molecules and predicting their reactivity and reaction mechanisms. nih.govrsc.orgmdpi.com These calculations can provide detailed information about energy barriers, transition states, and reaction pathways. They are widely used in organic chemistry to analyze reaction mechanisms, predict unknown reactions, and guide the design of synthetic routes. nih.govrsc.org By calculating properties like charge distribution and frontier molecular orbitals, quantum chemistry can help explain why a molecule like this compound might react in a certain way or at a specific site. researchgate.net While the search results highlight the broad application of quantum chemical calculations in studying the reactivity and mechanisms of various organic compounds, including those with nitro groups or in enzymatic reactions, specific detailed studies applying these methods exclusively to the reactivity and reaction mechanisms of this compound were not prominently featured. researchgate.netnih.gov Nevertheless, the principles and methods of quantum chemistry are directly applicable to investigating the electronic structure and potential reactions of this compound.

Prediction of Physicochemical and Thermodynamic Properties

Computational methods are increasingly used to predict various physicochemical and thermodynamic properties of compounds. These predictions are valuable for various applications, including process design, environmental fate assessment, and early-stage research when experimental data may be limited. Properties such as boiling point, melting point, vapor pressure, solubility, and enthalpy of vaporization can be estimated using computational models. acdlabs.comnih.gov These models often rely on quantitative structure-property relationships (QSPR), which correlate molecular structure with observed properties. acdlabs.comnih.gov While experimental values for some properties of this compound, such as boiling point and enthalpy of vaporization, are available and can be used to validate computational models, specific studies detailing the prediction of a comprehensive set of physicochemical and thermodynamic properties for this compound using theoretical methods were not the primary focus of the search results. However, the general capability of computational tools to predict these properties for organic molecules is well-established. acdlabs.comnih.govcore.ac.ukarxiv.org

Table 1: Selected Experimental Physicochemical Properties of this compound

PropertyValueSource
Boiling Point~243.75°C (516.9 K)
Melting Point~-14.46°C (258.69 K)
Enthalpy of Vaporization66.84 kJ/mol

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how modifications to a molecule's chemical structure affect its biological activity. oncodesign-services.comijpsr.comwikipedia.orguni-bonn.de While SAR studies are primarily focused on compounds with biological activity, the principles can be applied to understand how structural features of a molecule relate to any specific activity or property. Computational methods, including molecular modeling and QSAR, play a significant role in modern SAR studies by allowing for the prediction of activity based on structural descriptors and the identification of key structural features responsible for observed effects. oncodesign-services.comijpsr.comuni-bonn.de These computational approaches help prioritize compounds for synthesis and testing. uni-bonn.de this compound itself is listed as a fragrance ingredient, suggesting a potential area where SAR principles could be applied to understand the relationship between its structure and olfactory properties. thegoodscentscompany.com However, the search results did not provide specific examples of SAR studies focused on this compound in the context of medicinal chemistry or any other biological activity, other than its general use as a fragrance ingredient. thegoodscentscompany.com The broader concepts of SAR and the computational methods used within this field are applicable to understanding how structural variations might influence any activity or property of this compound.

Toxicological Research and Safety Considerations Excluding Dosage

Acute and Chronic Toxicity Research

Decanenitrile has been classified as a sensory irritant, capable of producing temporary adverse effects upon exposure. Chronic exposure to nitrile compounds, including this compound, may lead to systemic symptoms.

Sensory Irritation Studies (Eyes, Nose, Throat)

This compound is classified as a sensory irritant, causing temporary adverse effects on the eyes, nose, and throat upon exposure. Sensory irritants are chemicals that produce temporary and undesirable side-effects on these areas. scbt.com Historically, occupational exposure standards for sensory irritants have been based on observations of workers' responses to airborne concentrations. scbt.com

Respiratory System Impact and Asthma-like Symptoms

Chronic exposure to cyanide compounds, which can be related to nitriles, may lead to irritation of the upper respiratory tract. Long-term exposure to respiratory irritants can potentially result in airway diseases characterized by difficult breathing. scbt.com Occupational exposure to nitriles has been associated with respiratory issues and skin irritations in workers. scbt.com Symptoms reported include persistent asthma-like conditions and industrial bronchitis, marked by cough and mucus production. scbt.com Asthma is a chronic condition affecting the airways, leading to episodes of wheezing, shortness of breath, coughing, and chest tightness due to airway narrowing. aihw.gov.au Chemical irritants, including those encountered in the workplace and strong odors, can trigger asthma. aihw.gov.au

Skin Irritation and Sensitization Potential

This compound is classified as irritating to the skin. smolecule.comtcichemicals.com Studies suggest that this compound poses minimal risk for skin sensitization. Based on existing data, this compound does not present a concern for skin sensitization. scbt.com Its chemical structure suggests that it is unlikely to react directly with skin proteins, which minimizes the risk of allergic reactions. scbt.com Repeated minor contact with cyanides can produce a characteristic rash with itching, papules, and possible sensitization. scbt.com

Genotoxicity Studies

Research has investigated the potential of this compound to cause genetic damage.

Non-Clastogenicity to Mammalian Cells

Research indicates that this compound is non-clastogenic to mammalian cells. A study involving a structural analog showed no significant increase in polyploid metaphases after in vitro treatment. This suggests that this compound does not pose a genotoxic risk under the conditions tested in that study. Clastogens are mutagenic agents that disrupt DNA processes or directly cause DNA strand breaks, potentially leading to chromosomal aberrations. wikipedia.org

Repeated Dose Toxicity Assessment (without dosage data)

In a study evaluating the repeated dose toxicity of a structural analog of this compound in Wistar rats, altered clinical signs and hematological changes were observed in high-dose groups. However, these findings were not conclusively linked to this compound itself due to the lack of direct studies on the compound. Repeated dose toxicity studies aim to characterize adverse effects from repeated exposure over a specified period, identifying potential target organs and dose-response relationships. chemsafetypro.comeuropa.eu

Environmental Health Concerns

This compound has been identified as posing potential environmental risks, primarily due to its toxicity to aquatic life and concerns regarding its persistence and potential to accumulate in the environment nih.govthegoodscentscompany.comvigon.com. Based on available evidence concerning its toxicity, persistence, potential to accumulate, and observed environmental fate and behavior, the material may present an immediate or long-term danger to the structure and functioning of natural ecosystems scbt.com.

This compound is classified as very toxic to aquatic life with long-lasting effects nih.govthegoodscentscompany.comvigon.com. This classification highlights the significant hazard it poses to aquatic organisms and the potential for adverse impacts on aquatic ecosystems over time nih.govthegoodscentscompany.comvigon.com. Environmental studies have classified the material as potentially hazardous based on its observed behavior .

To mitigate environmental impact, it is recommended to avoid release of this compound to the environment thegoodscentscompany.comvigon.com. Spills should be contained, and the substance should not be discharged into drains, water courses, or onto the ground vigon.com.

Environmental Persistence and Potential Accumulation

Concerns have been raised regarding the environmental persistence and potential accumulation of this compound . While some safety data sheets indicate that no information is available on the persistence and degradability or bioaccumulative potential of this compound, other sources classify it as potentially hazardous based on its observed environmental behavior and raise concerns about its persistence and accumulation thermofisher.comfishersci.comtcichemicals.com. The potential for long-term adverse effects in the aquatic environment is specifically noted thegoodscentscompany.com.

Studies on the radiolytic degradation of dodecane (B42187) substituted with functional groups, including dothis compound, have identified this compound as a degradation product under specific irradiation conditions nih.gov. However, information on the general environmental persistence and bioaccumulation potential of this compound in various environmental compartments appears limited or unavailable in some sources thermofisher.comfishersci.comtcichemicals.com. Bioaccumulation estimates for similar structures are also reported as not available thegoodscentscompany.com. In contrast, fluorinated nitrile analogs are noted for their enhanced stability and environmental persistence, although this compound's natural occurrence in certain plant extracts might suggest a different environmental fate compared to these synthetic fluorinated compounds .

Occupational Exposure Risks

Occupational exposure to this compound can occur through inhalation, skin contact, and ingestion vigon.comthermofisher.com. This compound is considered a respiratory tract irritant and a possible skin sensitizer (B1316253) nih.gov. It is also described as irritating to the eyes, respiratory system, and skin thegoodscentscompany.comscbt.com.

Long-term occupational exposure to nitriles, including this compound, has been associated with respiratory issues and skin irritations among workers . Symptoms reported include persistent asthma-like conditions and industrial bronchitis characterized by cough and mucus production . As a sensory irritant, this compound can produce temporary adverse effects on the eyes, nose, and throat upon exposure .

Chronic exposure to cyanide compounds, which include nitriles, may lead to systemic effects. These can include symptoms such as loss of appetite, headache, weakness, nausea, and irritation of the upper respiratory tract . Limited evidence suggests that repeated or long-term occupational exposure may produce cumulative health effects involving organs or biochemical systems scbt.com. Chronic exposure to cyanides and certain nitriles may also interfere with iodine uptake by the thyroid gland, potentially leading to its enlargement and thyroid insufficiency following metabolic conversion of the cyanide moiety to thiocyanate (B1210189) scbt.com. Nitrile poisoning can exhibit symptoms similar to those of hydrogen cyanide poisoning scbt.com.

Although some sources state that no occupational exposure limits have been established for this compound, it is emphasized that this does not indicate the substance is not harmful and that safe work practices should always be followed fishersci.comchemicalbook.comnj.gov. Exposure to hazardous substances should be routinely evaluated, which may include collecting personal and area air samples nj.gov.

To minimize occupational exposure, several safety precautions are recommended:

Q & A

Q. What are the critical safety protocols for handling Decanenitrile in laboratory settings?

this compound exhibits acute toxicity (oral, dermal), skin corrosion, and flammability . Essential safety measures include:

  • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and eye protection.
  • Work in well-ventilated areas or fume hoods to avoid inhalation exposure (LC50 >5.09 mg/L) .
  • Storage in flame-resistant cabinets away from oxidizers and heat sources .
  • Emergency protocols: Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent runoff .

Q. How can this compound be synthesized and characterized for purity in academic research?

  • Synthesis : Common methods include nucleophilic substitution of decanol derivatives with cyanide sources or catalytic cyanation of decane derivatives. For example, 2-Methyl-2-(trimethylsilyloxy)-decanenitrile is synthesized via silylation followed by cyanide addition, verified by <sup>1</sup>H NMR (δ 1.27–1.34 ppm for aliphatic protons) .
  • Characterization : Use gas chromatography (GC) for purity analysis and NMR spectroscopy for structural confirmation. Phase transition enthalpies (e.g., vaporization enthalpy: 66.8±0.4 kJ/mol) from NIST data ensure thermodynamic consistency .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Thermodynamics : Vaporization enthalpy = 66.8±0.4 kJ/mol; boiling point = 231.1°C .
  • Solubility : Miscible with polar aprotic solvents (e.g., DMF, acetonitrile) but immiscible with water .
  • Flammability : Flash point = 156°C; requires inert atmospheres (N2) during high-temperature reactions .

Advanced Research Questions

Q. How does this compound behave in reductive decyanation reactions, and what factors influence product selectivity?

  • Mechanistic Insights : this compound undergoes decyanation via radical or ionic pathways depending on the reductant. For example, Method A (radical-based) yields alkanes, while Method B (ionic) may fail for aliphatic nitriles due to coordination limitations .
  • Key Variables :
  • Solvent polarity: Non-polar solvents favor radical pathways.
  • Catalyst choice: Transition metals (e.g., Ni) enhance selectivity for decyanated alkanes .
    • Contradictions : Aromatic nitriles (e.g., cyanopyridines) resist decyanation, likely due to π-system stabilization, whereas aliphatic nitriles like this compound react efficiently .

Q. What role does this compound play in bio-oil/solvent blends, and how can its compatibility with pyrolysis products be optimized?

  • Blend Design : this compound improves bio-oil stability by reacting with carbonyl groups in pyrolysis products, reducing polymerization. Optimal ratios (e.g., 10–20% v/v) balance viscosity and reactivity .
  • Methodology :
  • Use GC models to predict solubility parameters (δ = 36.47 MPa<sup>1/2</sup>) and Hansen solubility spheres for compatibility screening .
  • Monitor esterification side reactions with bio-oil components using FTIR (C≡N stretch at 2240 cm<sup>-1</sup>) .

Q. How do phase transition enthalpies of this compound inform its applications in high-temperature processes?

  • Data Analysis : Fusion enthalpy = 54.4 kJ/mol; sublimation enthalpy = 57.8 kJ/mol . These values guide distillation and crystallization protocols.
  • Contradictions : Discrepancies in vaporization enthalpy (66.3±0.4 kJ/mol vs. 66.8±0.4 kJ/mol) highlight the need for calibration against NIST standards .

Q. What environmental hazards are associated with this compound, and how can ecotoxicological risks be mitigated?

  • Ecotoxicity : Water flea EC50 = 0.473 mg/L, classifying it as "toxic" under OECD guidelines .
  • Mitigation Strategies :
  • Biodegradation screening using OECD 301D tests.
  • Adsorption via activated carbon filters in wastewater treatment .

Methodological Considerations for Data Contradictions

Q. How should researchers address inconsistencies in thermodynamic data for this compound across literature sources?

  • Validation : Cross-reference NIST Chemistry WebBook (vaporization enthalpy: 66.8±0.4 kJ/mol) with experimental calorimetry .
  • Error Analysis : Account for impurities (e.g., isomerization in aliphatic chains) via GC-MS purity checks .

Q. What experimental frameworks resolve contradictions in this compound’s reactivity across reaction systems?

  • Case Study : In reductive decyanation, Method A (radical) succeeds for this compound, while Method B fails due to steric hindrance. Use DFT calculations to model transition states and optimize reductant-catalyst pairs .

Tables for Key Data

Property Value Source
Vaporization Enthalpy66.8±0.4 kJ/molNIST
Water Flea EC500.473 mg/LEnvironmental
Flash Point156°CCRC Handbook
Solubility Parameter (δ)36.47 MPa<sup>1/2</sup>CRC Handbook

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.